molecular formula C6H14ClNS B6250543 [(2S)-piperidin-2-yl]methanethiol hydrochloride CAS No. 1185884-46-1

[(2S)-piperidin-2-yl]methanethiol hydrochloride

Cat. No.: B6250543
CAS No.: 1185884-46-1
M. Wt: 167.7
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Description

[(2S)-piperidin-2-yl]methanethiol hydrochloride is a chemical compound that features a piperidine ring substituted with a methanethiol group at the second position. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-piperidin-2-yl]methanethiol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor such as 2-piperidone, the piperidine ring is formed through reduction reactions using reagents like lithium aluminum hydride.

    Introduction of the Methanethiol Group: The methanethiol group is introduced via nucleophilic substitution reactions. For instance, the piperidine derivative can be reacted with methanethiol in the presence of a base like sodium hydride.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(2S)-piperidin-2-yl]methanethiol hydrochloride can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative without the methanethiol group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanethiol group, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

Chemistry

[(2S)-piperidin-2-yl]methanethiol hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It can act as a model compound for investigating thiol-based redox reactions in biological systems.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting thiol-sensitive enzymes and receptors. Its piperidine moiety is a common structural feature in many pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2S)-piperidin-2-yl]methanethiol hydrochloride involves its interaction with thiol-sensitive molecular targets. The methanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. This interaction can modulate enzyme activity, signal transduction pathways, and redox homeostasis.

Comparison with Similar Compounds

Similar Compounds

    [(2S)-pyrrolidin-2-yl]methanethiol hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    [(2S)-piperidin-2-yl]methanol hydrochloride: Similar structure but with a hydroxyl group instead of a methanethiol group.

Uniqueness

[(2S)-piperidin-2-yl]methanethiol hydrochloride is unique due to the presence of both a piperidine ring and a methanethiol group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

1185884-46-1

Molecular Formula

C6H14ClNS

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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